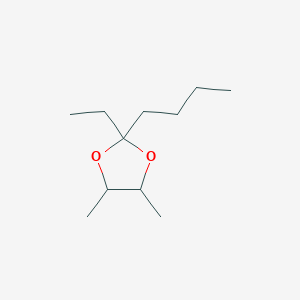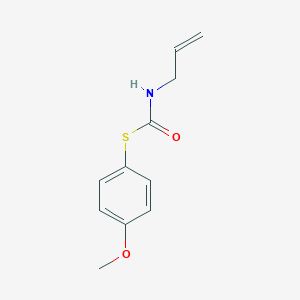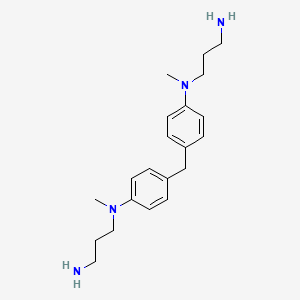
2-(1-Nitro-2-phenylethenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Nitro-2-phenylethenyl)thiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring composed of four carbon atoms and one sulfur atom. This particular compound features a nitro group and a phenylethenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Nitro-2-phenylethenyl)thiophene can be achieved through several methods. One common approach involves the nitration of thiophene derivatives. For instance, the nitration of thiophenes is typically carried out using nitric acid and acetic acid, which generates 2-nitro thiophene as an intermediate . This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to couple thiophene derivatives with phenylethenyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The choice of reagents and catalysts, as well as reaction conditions, would be optimized for efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Nitro-2-phenylethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Reduced forms with hydrogenated nitro groups.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Applications De Recherche Scientifique
2-(1-Nitro-2-phenylethenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 2-(1-Nitro-2-phenylethenyl)thiophene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylethenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrothiophene: A simpler analog with only a nitro group attached to the thiophene ring.
2-Phenylethenylthiophene: Lacks the nitro group but contains the phenylethenyl group.
2,5-Dinitrothiophene: Contains two nitro groups, making it more reactive in certain chemical reactions.
Uniqueness
2-(1-Nitro-2-phenylethenyl)thiophene is unique due to the presence of both the nitro and phenylethenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63183-12-0 |
|---|---|
Formule moléculaire |
C12H9NO2S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
2-(1-nitro-2-phenylethenyl)thiophene |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-9H |
Clé InChI |
UJUHZXUDRIPUHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)

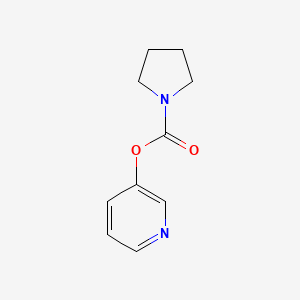

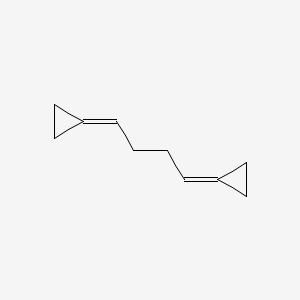

![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
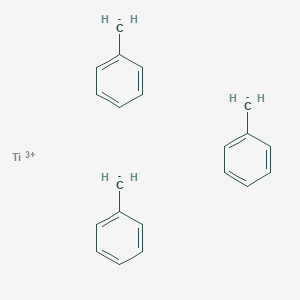
![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)

